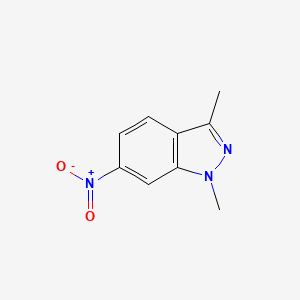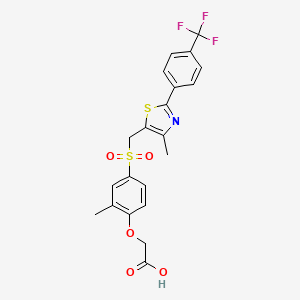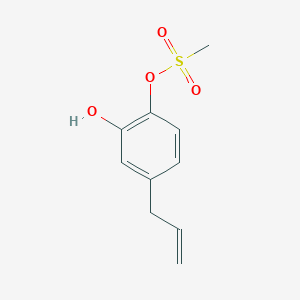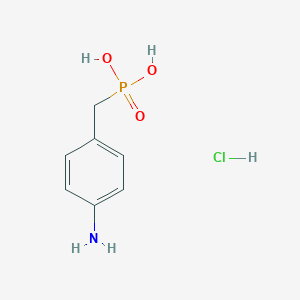
N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C10H18N4O2 . The InChI code is 1S/C10H18N4O2/c1-6(2)7-11-8(15)14(13-7)9(16)12-10(3,4)5/h13H,1-5H3,(H,11,15)(H,12,16) . The Canonical SMILES is CC©C1=NN(C(=O)N1)C(=O)NC©©C .Physical And Chemical Properties Analysis
The molecular weight of the compound is 226.28 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.6 .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The compound has been examined for its structural properties. In a study, the triazole ring and the carboxamide group of a related compound were found to be almost coplanar due to an intramolecular N—H⋯O hydrogen bond. The orientation of the isopropyl group varied significantly across molecules. N—H⋯O and N—H⋯N hydrogen bonds play a crucial role in the crystal packing of these molecules (Kaur et al., 2013).
Chemical Synthesis and Modification
Studies have explored the synthesis and modification of similar triazole compounds. For example, reactions with various agents like diethylaminobenzaldehyde, acyl halides, and chlorosilanes have been investigated to produce derivatives with distinct properties and potential applications in various fields, including medicinal chemistry (Alkan et al., 2008), (RashidiN. & BeradB., 2012).
Acidity and Solvent Effects
Several studies have focused on the acidic properties of these compounds in different solvents. Potentiometric titration methods in non-aqueous solvents like isopropyl alcohol and tert-butyl alcohol have been used to determine pKa values, providing insights into their acidity strength and potential applications in chemical processes (Bahçeci et al., 2021), (Yüksek et al., 2004).
Antioxidant Properties
Some derivatives of this compound have been investigated for their antioxidant properties. These studies involve the synthesis of novel derivatives and their comparison with standard antioxidants, contributing valuable data to the field of medicinal chemistry and pharmacology (Yüksek et al., 2008).
Directed Lithiation and Fluorophore Development
Research has been conducted on the directed lithiation of similar compounds, leading to the synthesis of new pyrenyl fluorophores. This process has implications for the development of new materials with potential applications in fluorescence and imaging technologies (Wrona-Piotrowicz et al., 2016).
Eigenschaften
CAS-Nummer |
1327292-73-8 |
|---|---|
Produktname |
N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide-d6 |
Molekularformel |
C₁₀H₁₂D₆N₄O₂ |
Molekulargewicht |
232.31 |
Synonyme |
N-(1,1-Dimethylethyl)-2,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide-d6_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)


